molecular formula C8H10F6N2O3S B11593895 2,2,2-trifluoro-N-[2-({2-[(trifluoroacetyl)amino]ethyl}sulfinyl)ethyl]acetamide

2,2,2-trifluoro-N-[2-({2-[(trifluoroacetyl)amino]ethyl}sulfinyl)ethyl]acetamide

Cat. No.: B11593895
M. Wt: 328.23 g/mol
InChI Key: XNVNKCODWHWCFR-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-N-{2-[2-(2,2,2-TRIFLUOROACETAMIDO)ETHANESULFINYL]ETHYL}ACETAMIDE is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-N-{2-[2-(2,2,2-TRIFLUOROACETAMIDO)ETHANESULFINYL]ETHYL}ACETAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoroacetamide and ethylsulfinyl compounds.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-N-{2-[2-(2,2,2-TRIFLUOROACETAMIDO)ETHANESULFINYL]ETHYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-TRIFLUORO-N-{2-[2-(2,2,2-TRIFLUOROACETAMIDO)ETHANESULFINYL]ETHYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-N-{2-[2-(2,2,2-TRIFLUOROACETAMIDO)ETHANESULFINYL]ETHYL}ACETAMIDE involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, leading to specific effects on enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog with similar fluorinated properties but lacking the sulfinyl and ethyl groups.

    2,2,2-Trifluoroethylamine: Another fluorinated compound used in organic synthesis and pharmaceutical research.

Uniqueness

2,2,2-TRIFLUORO-N-{2-[2-(2,2,2-TRIFLUOROACETAMIDO)ETHANESULFINYL]ETHYL}ACETAMIDE is unique due to its combination of trifluoromethyl, sulfinyl, and ethyl groups, which confer enhanced stability, reactivity, and specificity in its interactions. This makes it particularly valuable in applications requiring high precision and stability.

Properties

Molecular Formula

C8H10F6N2O3S

Molecular Weight

328.23 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-[2-[(2,2,2-trifluoroacetyl)amino]ethylsulfinyl]ethyl]acetamide

InChI

InChI=1S/C8H10F6N2O3S/c9-7(10,11)5(17)15-1-3-20(19)4-2-16-6(18)8(12,13)14/h1-4H2,(H,15,17)(H,16,18)

InChI Key

XNVNKCODWHWCFR-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)CCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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